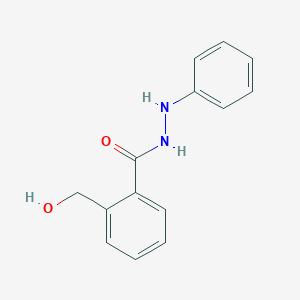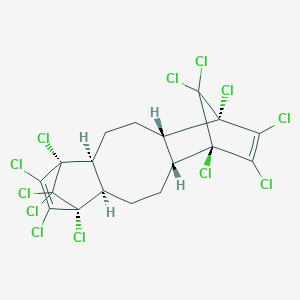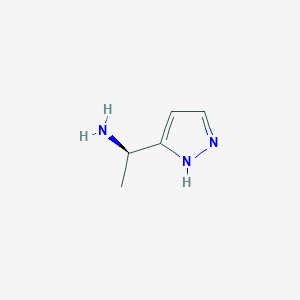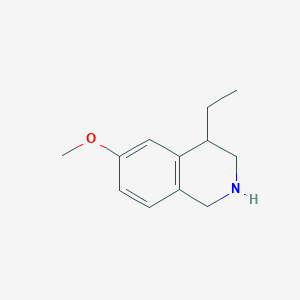![molecular formula C33H39NO3 B171432 [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate CAS No. 118364-82-2](/img/structure/B171432.png)
[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate, also known as OCPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OCPB belongs to the family of liquid crystals, which are widely used in the manufacturing of electronic devices, display panels, and optical devices. In recent years, OCPB has been extensively studied for its unique physical and chemical properties, making it a promising candidate for various scientific applications.
Mechanism Of Action
The mechanism of action of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate is not fully understood, but it is believed to be related to its unique molecular structure. [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate contains a flexible alkyl chain and a rigid aromatic ring, which allows it to form a layered structure in the liquid crystal phase. The layered structure of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate is responsible for its unique optical properties, such as birefringence and polarization, which make it an ideal candidate for various scientific applications.
Biochemical And Physiological Effects
Due to its potential applications in various fields, [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate has been extensively studied for its biochemical and physiological effects. However, there is limited information available on the toxicological and pharmacological properties of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate. Therefore, further studies are needed to determine the potential risks associated with the use of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate in scientific research.
Advantages And Limitations For Lab Experiments
[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate exhibits several advantages for use in scientific research, such as its high thermal stability, low viscosity, and excellent optical properties. However, [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate also has several limitations, such as its high cost and limited availability. Therefore, researchers should carefully consider the advantages and limitations of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate before using it in their experiments.
Future Directions
There are several future directions for the study of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate, including its potential applications in the field of liquid crystals, organic electronics, and optoelectronics. Further studies are needed to determine the toxicological and pharmacological properties of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate, as well as its potential applications in other scientific fields. Additionally, researchers should explore alternative synthesis methods for [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate to improve its yield and reduce its cost.
Synthesis Methods
The synthesis of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate involves the reaction of 4-(4-octoxyphenyl)phenol with 3-cyano-4-[(2S)-2-methylbutyl]benzoyl chloride in the presence of a base catalyst. The reaction takes place in a solvent system at a specific temperature and pressure, resulting in the formation of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate as a white solid. The purity and yield of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate can be further improved by various purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate has been extensively studied for its potential applications in various scientific fields. In the field of liquid crystals, [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate has been used as a key component in the manufacturing of advanced electronic devices, such as liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate exhibits unique physical and chemical properties, such as high thermal stability, low viscosity, and excellent optical properties, making it an ideal candidate for these applications.
properties
CAS RN |
118364-82-2 |
|---|---|
Product Name |
[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate |
Molecular Formula |
C33H39NO3 |
Molecular Weight |
497.7 g/mol |
IUPAC Name |
[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate |
InChI |
InChI=1S/C33H39NO3/c1-4-6-7-8-9-10-21-36-31-17-13-26(14-18-31)27-15-19-32(20-16-27)37-33(35)29-12-11-28(22-25(3)5-2)30(23-29)24-34/h11-20,23,25H,4-10,21-22H2,1-3H3/t25-/m0/s1 |
InChI Key |
QJSXHUTWKUHIAH-VWLOTQADSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C[C@@H](C)CC)C#N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)CC(C)CC)C#N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)CC(C)CC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile](/img/structure/B171379.png)




![1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-](/img/structure/B171399.png)




![N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B171425.png)